molecular formula C10H13ClN2O2S B1607818 1-((2-chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid CAS No. 939986-49-9

1-((2-chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid

Cat. No.: B1607818
CAS No.: 939986-49-9
M. Wt: 260.74 g/mol
InChI Key: NQKKTUXHFWPWJE-UHFFFAOYSA-N
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Description

1-((2-chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 1-((2-chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid typically involves the reaction of 2-chloro-1,3-thiazole with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

1-((2-chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 1-((2-chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity . Additionally, the compound can inhibit the synthesis of essential proteins in bacteria and fungi, contributing to its antimicrobial and antifungal properties .

Properties

IUPAC Name

1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S/c11-10-12-5-8(16-10)6-13-3-1-7(2-4-13)9(14)15/h5,7H,1-4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKKTUXHFWPWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363250
Record name 1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-49-9
Record name 1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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